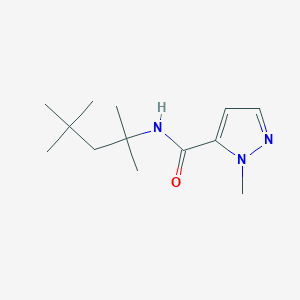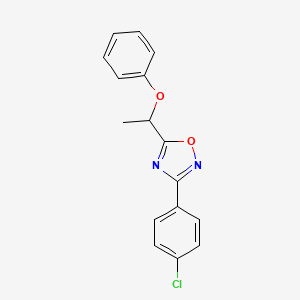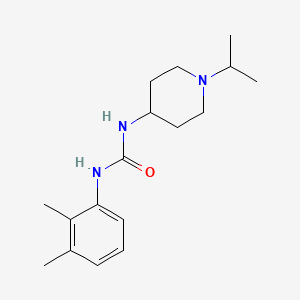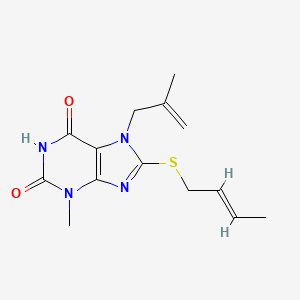
2-(1-azepanyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-azepanyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as ACP-105 and belongs to the class of selective androgen receptor modulators (SARMs), which are compounds that selectively bind to androgen receptors in the body.
Mecanismo De Acción
ACP-105 works by selectively binding to androgen receptors in the body. This binding activates the androgen receptor signaling pathway, which leads to increased protein synthesis and muscle growth. ACP-105 has been shown to have a high binding affinity for androgen receptors, which makes it a potent and selective SARM.
Biochemical and Physiological Effects:
ACP-105 has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase muscle mass and strength, improve bone density, and reduce body fat. ACP-105 has also been shown to improve insulin sensitivity, which can have positive effects on glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACP-105 has several advantages for lab experiments. It is a potent and selective SARM, which makes it an ideal compound for studying the androgen receptor signaling pathway. ACP-105 is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research. However, there are also some limitations to using ACP-105 in lab experiments. One limitation is that it has a relatively short half-life, which can make dosing and administration challenging. Additionally, there is limited information available on the long-term effects of ACP-105, which can make it difficult to draw conclusions about its safety and efficacy.
Direcciones Futuras
There are several future directions for research on ACP-105. One area of interest is in the development of novel SARMs that have improved selectivity and potency. Another area of interest is in the development of SARMs that are specific to certain tissues or organs, which could have therapeutic applications in a variety of diseases. Additionally, there is a need for more research on the long-term effects of ACP-105, particularly in terms of its safety and efficacy.
Métodos De Síntesis
The synthesis of ACP-105 involves the reaction of 4-chloro-2,5-dimethoxyphenylacetic acid with 1-azepanamine. The resulting product is then purified using chromatography techniques to obtain pure ACP-105.
Aplicaciones Científicas De Investigación
ACP-105 has been extensively studied for its potential applications in various research fields. One of the most promising applications is in the field of sports medicine, where it is being investigated as a potential treatment for muscle wasting and bone loss. ACP-105 has also been studied for its potential applications in the treatment of prostate cancer, breast cancer, and osteoporosis.
Propiedades
IUPAC Name |
2-(azepan-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3/c1-21-14-10-13(15(22-2)9-12(14)17)18-16(20)11-19-7-5-3-4-6-8-19/h9-10H,3-8,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEBHJRWLKLWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2CCCCCC2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(methoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5412118.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5412124.png)


![3-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine](/img/structure/B5412135.png)



![N-cyclohexyl-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5412179.png)
![1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5412187.png)

![2-(5-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5412189.png)

![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5412214.png)